molecular formula C15H30N2 B3370398 Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine CAS No. 37814-64-5

Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Cat. No.: B3370398
CAS No.: 37814-64-5
M. Wt: 238.41 g/mol
InChI Key: CKSSXRUOCIWOFF-UHFFFAOYSA-N
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Description

Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a hindered amine derivative characterized by a cyclohexyl group attached to a 2,2,6,6-tetramethyl-piperidin-4-yl moiety. This structural motif confers steric hindrance and stability, making it valuable in applications such as polymer stabilization, agrochemical synthesis, and pharmacological research. The tetramethyl-piperidine core enhances resistance to oxidative degradation, while the cyclohexyl group modulates lipophilicity and bioavailability .

Its applications span drug discovery (e.g., as intermediates for kinase inhibitors) and materials science (e.g., light stabilizers) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-2,2,6,6-tetramethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-14(2)10-13(11-15(3,4)17-14)16-12-8-6-5-7-9-12/h12-13,16-17H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSSXRUOCIWOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352555
Record name ST038767
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37814-64-5
Record name ST038767
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of cyclohexylamine with 2,2,6,6-tetramethyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential : Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine exhibits a range of biological activities due to its interaction with various receptors and enzymes. Research indicates that compounds with similar piperidine structures can act as inhibitors for Janus kinase (JAK) pathways, which are crucial in treating inflammatory and autoimmune diseases .

Case Study : A study demonstrated that derivatives of this compound could modulate JAK activity effectively. For instance, cyclohexyl azetidine derivatives showed promising results in treating conditions such as asthma and systemic lupus erythematosus .

Material Science

Stabilizer in Polymers : The compound is utilized as a stabilizer in polymer chemistry to enhance the thermal and oxidative stability of materials. Its ability to prevent degradation from light and heat makes it valuable in producing high-performance coatings and adhesives.

Application Description
Polymer Stabilization Prevents degradation of polymers under thermal stress.
High-Performance Materials Used in coatings due to its protective properties.

Biological Research

Oxidative Damage Protection : The compound is being studied for its potential as an antioxidant in biological systems. Its radical-scavenging properties can help mitigate oxidative stress, which is linked to various diseases.

Interaction Studies : Research has focused on the binding affinity of this compound with sigma receptors and other biological targets. These studies are essential for understanding the therapeutic mechanisms of action.

Mechanism of Action

The mechanism by which Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine exerts its effects involves its interaction with free radicals. The compound can stabilize free radicals through resonance and steric hindrance, making it an effective antioxidant. It may also interact with specific enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects: The tetramethyl-piperidine core in all analogues provides steric shielding, reducing reactivity with free radicals, which is critical in polymer stabilization . Fluorobenzyl derivatives (e.g., ) introduce electron-withdrawing effects, enhancing binding affinity in receptor-targeted applications.

Biological Activity: CyPPA (a cyclohexyl-pyrimidine analogue) demonstrates potent gametocytocidal activity with a 7.5-fold selectivity for Plasmodium gametocytes over human neuroblastoma cells, attributed to its SK channel modulation .

Synthetic Accessibility :

  • Cyclohexyl variants require multi-step synthesis (e.g., Michael addition followed by transesterification), whereas cyclopentyl and isopropyl analogues are more straightforward to produce .

Biological Activity

Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a derivative of piperidine characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological properties.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to a 2,2,6,6-tetramethyl-piperidin-4-yl moiety. The presence of the nitrogen atom within the six-membered piperidine ring is crucial for its reactivity and biological interactions. The steric hindrance provided by the tetramethyl groups enhances its lipophilicity, which can influence its pharmacokinetic properties.

Biological Activity

This compound exhibits several biological activities that are significant for therapeutic applications:

  • Antimicrobial Activity : Piperidine derivatives have been reported to exhibit antibacterial and antifungal properties. The cyclohexyl substitution may enhance these effects through improved membrane penetration.
  • Analgesic Effects : Similar compounds in the piperidine family have shown analgesic properties by interacting with various neurotransmitter systems. For instance, derivatives like phencyclidine (PCP) act on NMDA receptors and can modulate pain perception .
  • Neuropharmacological Effects : The compound's interaction with dopamine and serotonin receptors suggests potential applications in treating neurological disorders. Its structure allows for binding to these receptors, potentially influencing mood and behavior .

The mechanism by which this compound exerts its effects can be attributed to several factors:

  • Receptor Binding : The compound's ability to bind selectively to various receptors (e.g., serotoninergic and dopaminergic) is crucial for its pharmacological effects. Studies indicate that modifications in the piperidine structure can significantly alter binding affinity and selectivity .
  • Inhibition of Enzymatic Activity : Research has shown that similar compounds can inhibit enzymes involved in inflammatory pathways. For example, derivatives have been explored as inhibitors of Janus kinase (JAK), which plays a role in immune responses and inflammation .

Comparative Analysis with Other Piperidine Derivatives

A comparative analysis highlights the unique aspects of this compound against other piperidine derivatives:

Compound NameStructure FeaturesUnique Properties
1-MethylpiperidineSimple piperidine with a methyl groupLess sterically hindered than Cyclohexyl derivative
4-PiperidinolHydroxyl group at position 4Exhibits different solubility and reactivity
1-AcetylpiperidineAcetyl group at position 1Different pharmacological profile
2,2-DimethylpiperidineTwo methyl groups at position 2More sterically hindered than Cyclohexyl derivative
N,N-DiethylpiperazineEthyl groups at nitrogenExhibits different biological activity

The distinct structure of this compound contributes to its unique chemical behavior and potential applications compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For example:

  • Synthesis Methods : Various synthetic routes have been developed for creating this compound. These methods allow for the modification of the piperidine framework to enhance specific biological activities.
  • Biological Evaluations : In vitro studies have demonstrated that this compound exhibits significant binding affinity to dopamine receptors, suggesting potential use in treating disorders such as depression or schizophrenia . Additionally, studies on its analgesic properties indicate that it may be effective in reducing pain through NMDA receptor antagonism .
  • Therapeutic Applications : Given its diverse biological activities, this compound shows promise in treating conditions related to inflammation and pain management.

Q & A

Q. What are the common synthetic routes for Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, and what factors influence the choice of method?

The compound is typically synthesized via reductive amination or acylation reactions. A prevalent method involves reacting a piperidine derivative (e.g., 2,2,6,6-tetramethylpiperidin-4-amine) with cyclohexanecarbonyl chloride in the presence of a base like triethylamine. Reaction conditions (temperature, solvent polarity) and purification methods (column chromatography, recrystallization) are optimized to maximize yield (>70%) and purity (>98% by HPLC) . Scalability, cost of reagents, and compatibility with functional groups in downstream applications are key factors in method selection.

Q. How is the structural integrity of this compound verified in experimental settings?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify cyclohexyl and tetramethylpiperidine moieties (e.g., cyclohexyl protons at δ 1.2–1.8 ppm; piperidine methyl groups at δ 1.0–1.3 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 279.3 (C15_{15}H29_{29}N2_2, calculated 279.23).
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for studying interactions in biological systems .

Advanced Research Questions

Q. What experimental strategies are employed to assess the biological activity of this compound in modulating ion channels?

As a small-conductance calcium-activated potassium (SK) channel positive modulator (e.g., CyPPA), its activity is evaluated using:

  • Electrophysiology : Patch-clamp assays on transfected HEK293 cells or primary neurons to measure SK current potentiation (EC50_{50} ~3–10 µM).
  • In Vitro Models : Microglial cell lines treated with lipopolysaccharide (LPS) to study anti-inflammatory effects via cytokine suppression (e.g., IL-6, TNF-α reduction by 40–60% at 10 µM).
  • Fluorescent Probes : SK channel activation is quantified using calcium-sensitive dyes (e.g., Fluo-4) to correlate intracellular Ca2+^{2+} flux with channel opening .

Q. How do researchers address contradictions in data regarding the metabolic stability versus therapeutic efficacy of this compound in preclinical studies?

Discrepancies arise from rapid hepatic metabolism (e.g., cytochrome P450-mediated oxidation) reducing bioavailability. Strategies include:

  • Structural Analog Screening : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to slow metabolism while retaining SK affinity.
  • Formulation Optimization : Liposomal encapsulation or PEGylation enhances plasma half-life from 2 hours to >8 hours in murine models.
  • In Vivo Pharmacokinetics : LC-MS/MS tracks parent compound and metabolites in serum, ensuring therapeutic concentrations (Cmax_{max} ~1.5 µg/mL) are maintained .

Q. What methodologies are used to evaluate the neuroprotective effects of this compound in animal models of systemic inflammation?

  • LPS-Induced Inflammation : Intraperitoneal LPS (1 mg/kg) in mice induces sickness behaviors (e.g., reduced locomotor activity). Pretreatment with 20 mg/kg this compound restores activity by 70% via SK-mediated anti-inflammatory pathways.
  • Cytokine Profiling : Multiplex ELISA shows 50% reduction in hippocampal IL-1β and TNF-α levels.
  • Behavioral Assays : Open-field and forced-swim tests quantify anxiolytic and antidepressant effects linked to neuroprotection .

Q. What analytical approaches are recommended for detecting this compound in environmental samples, and what challenges exist in distinguishing it from structural analogs?

  • LC-MS/MS : Reverse-phase C18 columns with ESI+ ionization achieve detection limits of 0.1 ng/g in sludge.
  • Challenges : Co-elution with hindered amine light stabilizers (HALS) like N,N'-hexanediylbis(N-(2,2,6,6-tetramethyl-piperidin-4-yl)formamide) requires MRM transitions specific to m/z 279.3→98.1 (piperidine fragment).
  • High-Resolution Mass Spectrometry : Differentiates analogs via exact mass (<5 ppm error) and isotopic patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
Reactant of Route 2
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Cyclohexyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

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